
3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8BrFN2O and its molecular weight is 319.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
1,3,4-oxadiazole derivatives, including those with bromophenyl and fluorophenyl groups, have been studied for their nonlinear optical properties. For example, Chandrakantha et al. (2011) found that compounds containing Bromine, such as 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, can act as optical limiters, making them potentially useful in optoelectronics (Chandrakantha et al., 2011).
Antimicrobial Properties
Several studies have explored the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Parikh and Joshi (2014) evaluated the antimicrobial properties of 1,3,4-oxadiazole derivatives containing fluorine atoms, demonstrating enhanced antimicrobial activity due to the presence of fluorine (Parikh & Joshi, 2014).
Solid-State Reactions and Crystal Engineering
Dymshits and Rublewa (1996) investigated the anisotropic reactions of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole crystals, which have implications for crystal engineering and materials science (Dymshits & Rublewa, 1996).
Insecticidal Activities
Research by Shi et al. (2000) on 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles revealed their potential as insecticides, demonstrating the diverse applications of this class of compounds in agriculture (Shi et al., 2000).
Antifungal and Biological Activities
Koçyiğit-Kaymakçıoğlu et al. (2012) synthesized various 1,3,4-oxadiazoles and evaluated their antifungal and biological activities, indicating the potential of these compounds in medicinal chemistry and pharmaceuticals (Koçyiğit-Kaymakçıoğlu et al., 2012).
α-Glucosidase Inhibitory and Antioxidant Activities
Menteşe et al. (2015) studied the α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing 1,3,4-oxadiazole, highlighting their potential in therapeutic applications (Menteşe et al., 2015).
Liquid Crystalline Properties
Zhu et al. (2009) synthesized bent-shaped 1,3,4-oxadiazole-based compounds and studied their liquid crystalline properties, which are important for materials science and display technology applications (Zhu et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGKTUKUEMPIGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386402 |
Source


|
| Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419553-16-5 |
Source


|
| Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
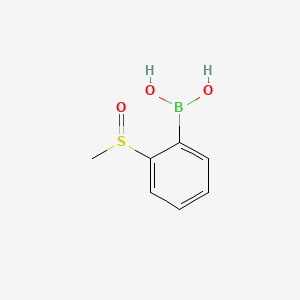


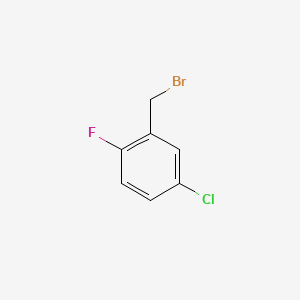
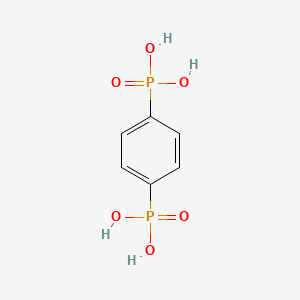

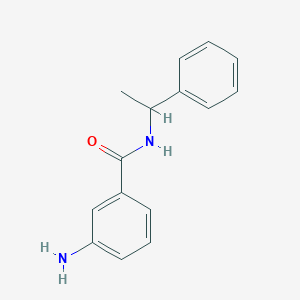

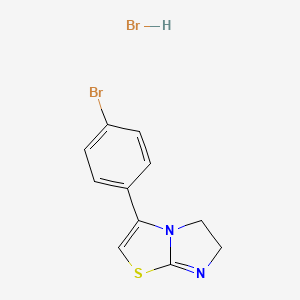
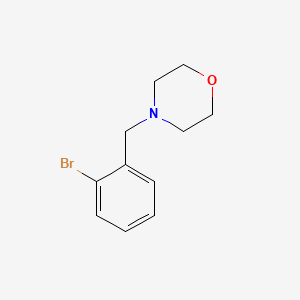
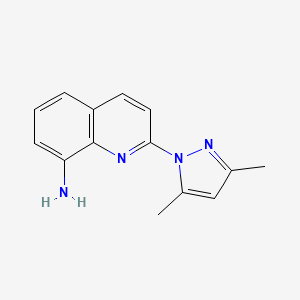

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

